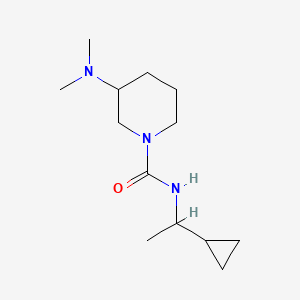
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide, also known as DMOXS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase, which results in a decrease in the production of bicarbonate ions. This leads to a decrease in the pH of the extracellular fluid, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro, and it has also been shown to have anti-inflammatory effects. Additionally, 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide. One area of research could be the development of new sulfonamide derivatives that have improved activity against specific targets. Additionally, 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide could be used in combination with other compounds to develop new treatments for cancer and other diseases. Finally, more research is needed to understand the mechanism of action of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide and its effects on cellular processes.
Synthesemethoden
The synthesis of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide is widely used in scientific research as a tool to study the role of sulfonamides in various biochemical and physiological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide has also been used to study the role of sulfonamides in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Eigenschaften
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7-4-5-10(6-11(7)18(13,15)16)12-8(2)14-17-9(12)3/h4-6H,1-3H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSZBBYHHDCMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)



![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)



![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)
![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)
